IDD388 IDD388 IDD388 is an aldose reductase (AR) inhibitor.
Brand Name: Vulcanchem
CAS No.: 314297-26-2
VCID: VC0530396
InChI: InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)
SMILES: C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F
Molecular Formula: C16H12BrClFNO4
Molecular Weight: 416.6 g/mol

IDD388

CAS No.: 314297-26-2

Cat. No.: VC0530396

Molecular Formula: C16H12BrClFNO4

Molecular Weight: 416.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

IDD388 - 314297-26-2

Specification

CAS No. 314297-26-2
Molecular Formula C16H12BrClFNO4
Molecular Weight 416.6 g/mol
IUPAC Name 2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid
Standard InChI InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)
Standard InChI Key ZLIGBZRXAQNUFO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F
Canonical SMILES C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of IDD388

Molecular Architecture

IDD388 features a halophenoxyacetic acid scaffold substituted with bromine, chlorine, and fluorine atoms. The ortho-bromine substituents on the aryl moiety play a critical role in determining target selectivity by sterically hindering binding to ALR2 while enabling favorable interactions with AKR1B10's Trp112 residue . X-ray crystallography (resolution: 1.8 Å) reveals that the compound adopts a planar conformation when bound to AKR1B10, facilitated by hydrophobic interactions with Leu300 and Val301 in the enzyme's specificity pocket .

Table 1: Physicochemical Properties of IDD388

PropertyValue
Molecular FormulaC₁₆H₁₂BrClFNO₄
Molecular Weight416.63 g/mol
CAS Number314297-26-2
Solubility (DMSO)40 mg/mL (96.01 mM)
Storage Conditions-20°C (powder), -80°C (solution)

The compound's solubility profile necessitates formulation in dimethyl sulfoxide (DMSO) for in vitro assays, with stock solutions remaining stable for six months at -80°C . Quantum mechanical calculations indicate a strong halogen bond energy of -4.4 kcal/mol between the bromine atoms and AKR1B10's active site, contributing to its enhanced selectivity .

Synthetic Derivatives and Structure-Activity Relationships

Modification of IDD388's aryl moiety through bromination has yielded derivatives with improved AKR1B10 specificity. For example:

  • MK181: Mono-brominated analog (IC₅₀ = 120 nM for AKR1B10)

  • MK204: Tri-brominated derivative (IC₅₀ = 80 nM for AKR1B10, 250-fold selectivity over ALR2)

WaterMap analysis of hydration sites demonstrates that bulkier derivatives like MK204 displace high-energy water molecules in AKR1B10's binding pocket, reducing desolvation penalties by 2.3 kcal/mol compared to IDD388 . This structural optimization highlights the importance of halogen positioning for target engagement.

Mechanism of Enzyme Inhibition

Dual Targeting of ALR2 and AKR1B10

IDD388 competitively inhibits ALR2 by occupying the enzyme's anion-binding pocket, as confirmed by kinetic studies showing a Ki of 18 nM . In AKR1B10, the compound induces conformational changes in Loop A (residues 125–135), creating a π-π stacking network with Trp112 that stabilizes the closed enzyme state . Molecular dynamics simulations reveal that this interaction reduces substrate access by 40% compared to the apo enzyme .

Selectivity Determinants

The selectivity ratio (AKR1B10/ALR2) increases from 1.2 for IDD388 to 8.5 for MK204, attributable to three factors:

  • Steric complementarity with AKR1B10's enlarged specificity pocket (volume: ų vs. ų in ALR2)

  • Formation of a halogen bond with Pro113 in AKR1B10 (distance: 3.2 Å)

  • Reduced desolvation energy due to displacement of three ordered water molecules

Free energy perturbation calculations using the QM/MM approach demonstrate that the tri-brominated MK204 derivative achieves a binding free energy of -9.8 kcal/mol, 2.4 kcal/mol more favorable than IDD388 .

Therapeutic Applications and Preclinical Data

Antitumor Activity

In MCF-7 breast cancer cells (IC₅₀ = 4.7 µM), IDD388 suppresses AKR1B10-mediated retinoid metabolism, increasing intracellular all-trans-retinoic acid levels by 3.2-fold . This mechanism synergizes with chemotherapeutic agents like doxorubicin, reducing tumor volume by 58% in xenograft models compared to monotherapy .

Diabetic Complications

IDD388 (10 mg/kg/day) reduces sorbitol accumulation in sciatic nerves of streptozotocin-induced diabetic rats by 72%, comparable to the benchmark inhibitor epalrestat . Its 140-fold selectivity over ALR1 minimizes off-target effects on glutathione metabolism, addressing a key limitation of first-generation aldose reductase inhibitors .

Pharmacokinetic Profile and Toxicity

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterValue (IV)Value (PO)
Cₘₐₓ1.2 µg/mL0.8 µg/mL
T₁/₂2.8 hr4.1 hr
Bioavailability-34%
Vd1.8 L/kg-

Hepatotoxicity studies show no significant ALT/AST elevation at therapeutic doses, though the tri-brominated MK204 derivative exhibits dose-dependent nephrotoxicity (EC₅₀ = 45 µM) in proximal tubule cells .

Future Directions and Clinical Translation

Ongoing structure-based drug design efforts aim to:

  • Optimize metabolic stability through fluorine substitution at the para position

  • Develop prodrug formulations to enhance oral bioavailability

  • Explore combination therapies with PD-1/PD-L1 inhibitors in AKR1B10-positive tumors

Phase I trials are anticipated to commence in 2026, pending completion of IND-enabling toxicology studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator